molecular formula C5H6ClF3N2O B2918110 [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride CAS No. 2172603-61-9

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride

Cat. No.: B2918110
CAS No.: 2172603-61-9
M. Wt: 202.56
InChI Key: LINMNOYZAFXZMP-UHFFFAOYSA-N
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Description

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring

Scientific Research Applications

Chemistry

In chemistry, [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties. Its trifluoromethyl group can improve the performance of these products in various applications.

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on their specific structure and functional groups. They are involved in important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . Therefore, the future directions in the research and development of imidazole compounds like “[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride” are promising.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride typically involves the introduction of a trifluoromethyl group to an imidazole precursor. One common method involves the reaction of 5-(trifluoromethyl)-1H-imidazole with formaldehyde in the presence of a reducing agent to yield the desired methanol derivative. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of [5-(trifluoromethyl)-1H-imidazol-2-yl]formaldehyde or [5-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • [5-(trifluoromethyl)-1H-imidazole]
  • [5-(trifluoromethyl)-1H-imidazol-2-yl]amine
  • [5-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid

Uniqueness

Compared to similar compounds, [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride is unique due to the presence of the methanol group, which can undergo various chemical transformations

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3-1-9-4(2-11)10-3;/h1,11H,2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMNOYZAFXZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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